4-(4-bromophenyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-imidazol-1-ol 3-oxide
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Overview
Description
Nitroxides are a class of compounds featuring a nitroxyl group, with one unpaired electron on the nitrogen atom, making them stable radicals. These compounds are utilized in various scientific fields, including organic synthesis, polymer chemistry, and materials science due to their unique electronic and magnetic properties. The specific compound mentioned is structurally related to nitroxides used as spin labels in molecular magnetic materials and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related nitroxide compounds involves multistep organic reactions, starting from readily available precursors. For instance, lithiated versions of similar imidazol-1-oxyl 3-oxides react with cyclic aldonitrones in a nucleophilic addition to afford polyfunctional mono- and diradicals, showcasing the synthetic versatility of these compounds in generating complex molecular architectures with defined magnetic properties (Tolstikov et al., 2016).
Molecular Structure Analysis
The molecular structure of nitroxides is characterized by a non-planar conformation, with magnetic properties significantly influenced by environmental effects. For example, studies on 2-phenyl-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl 3-oxide have shown these molecules to possess a non-planar conformation both in the gas phase and in solution, indicating a similar structural theme for the compound (Matteo et al., 1999).
properties
IUPAC Name |
5-(4-bromophenyl)-3-hydroxy-2,2,4,4-tetramethyl-1-oxidoimidazol-1-ium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-12(2)11(9-5-7-10(14)8-6-9)15(17)13(3,4)16(12)18/h5-8,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQIMPHBAHRDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C(N1O)(C)C)[O-])C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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